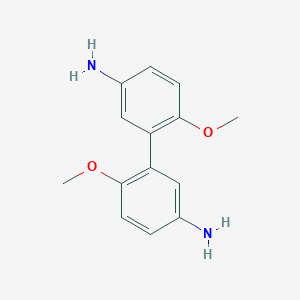

2,2'-Dimethoxybiphenyl-5,5'-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Dimethoxybiphenyl-5,5’-diamine is a synthetic organic compound that belongs to the class of biphenylamines. This compound has garnered attention due to its potential therapeutic and industrial applications. Its unique structural features make it a subject of interest in various scientific research fields.

Méthodes De Préparation

The synthesis of 2,2’-Dimethoxybiphenyl-5,5’-diamine typically involves the reaction of appropriate biphenyl precursors under specific conditions. One common synthetic route includes the use of methoxy-substituted biphenyl derivatives, which undergo amination reactions to introduce the diamine functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2,2’-Dimethoxybiphenyl-5,5’-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups which activate the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or chloroform, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Catalysis

Chiral Ligands for Metal Complexes

One of the most significant applications of 2,2'-dimethoxybiphenyl-5,5'-diamine is as a chiral ligand in the formation of metal complexes. These complexes are utilized in various catalytic reactions. For example, it has been employed to synthesize axially chiral mono(N-heterocyclic carbene) palladium and gold complexes. These complexes demonstrated good catalytic activities in several reactions, such as:

- Suzuki–Miyaura Coupling

- Heck–Mizoroki Coupling

- Asymmetric Intramolecular Hydroamination

The palladium complex derived from this compound exhibited notable efficiency in catalyzing these reactions, achieving high yields and enantioselectivity .

Table 1: Catalytic Efficiency of Metal Complexes Derived from this compound

| Reaction Type | Catalyst Type | Yield (%) | Enantioselectivity (ee) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(II) Complex | 98 | Moderate |

| Heck–Mizoroki | Pd(II) Complex | 98 | High |

| Asymmetric Hydroamination | Au(I) Complex | 53 | 10 |

Organic Synthesis

Building Block for Pharmaceuticals

This compound serves as an important building block in the synthesis of various pharmaceuticals and organic compounds. Its derivatives have been used in the synthesis of:

- Oxazolidinones : These compounds are crucial in developing antibiotics like Linezolid and Tedizolid. The utilization of this diamine allows for the introduction of specific functional groups that enhance the biological activity of the resulting pharmaceuticals .

- γ-Lactams : Through intramolecular allylic alkylation reactions using palladium catalysts, this compound can lead to enantio-rich disubstituted γ-lactams, which are valuable in medicinal chemistry .

Pharmaceutical Development

Potential Therapeutic Applications

Research indicates that compounds derived from or related to this compound may exhibit therapeutic properties relevant to several medical conditions. The compound's structural features allow it to interact with biological targets effectively:

- Anticholinesterase Activity : Some studies suggest that derivatives may act as anticholinesterase inhibitors, which are essential for treating conditions like myasthenia gravis and Alzheimer's disease .

- Neuroprotective Properties : Given its potential modulation of neurotransmitter systems, there is ongoing research into its effects on neuropsychiatric symptoms associated with various disorders.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in different contexts:

- Synthesis of Chiral Catalysts : A study demonstrated the synthesis of chiral NHC–Pd complexes from this diamine which showed effective performance in catalyzing asymmetric reactions .

- Development of Antibiotics : Research focused on using this compound as a precursor for oxazolidinone antibiotics highlighted its utility in pharmaceutical synthesis pathways .

- Neuropharmacological Studies : Investigations into the anticholinesterase properties of related compounds have led to promising results regarding their efficacy in treating cognitive disorders .

Mécanisme D'action

The mechanism by which 2,2’-Dimethoxybiphenyl-5,5’-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

2,2’-Dimethoxybiphenyl-5,5’-diamine can be compared with other biphenyl derivatives, such as:

5,5’-Dimethoxybiphenyl-2,2’-diol: Another biphenyl derivative with different functional groups.

2,2’-Dimethylbiphenyl: A similar compound with methyl groups instead of methoxy groups.

The uniqueness of 2,2’-Dimethoxybiphenyl-5,5’-diamine lies in its specific substitution pattern and the presence of diamine groups, which confer distinct chemical and biological properties.

Activité Biologique

2,2'-Dimethoxybiphenyl-5,5'-diamine is a synthetic organic compound that belongs to the biphenylamine class. Its unique structural features and potential biological activities have attracted significant interest in various scientific fields, particularly in medicinal chemistry and biotechnology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound is characterized by two methoxy groups and two amine groups attached to a biphenyl structure. The presence of these functional groups influences its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, which may affect its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains and fungi. The mechanism underlying this activity may involve interference with microbial cell wall synthesis or disruption of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce cytotoxicity in various cancer cell lines by promoting apoptosis and inhibiting proliferation.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis | |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest | |

| A549 (lung cancer) | 12 | Inhibition of cell migration |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. These targets may include enzymes involved in metabolic pathways or receptors that regulate cell signaling. The compound's structural features facilitate binding to these targets, modulating their activity and leading to various biological effects.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected animal models, suggesting its potential as an antimicrobial agent in clinical settings.

- Cancer Treatment : Research involving human cancer cell lines showed that treatment with this compound resulted in significant reductions in tumor viability and induced apoptosis through mitochondrial pathways.

Propriétés

IUPAC Name |

3-(5-amino-2-methoxyphenyl)-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)18-2/h3-8H,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBUVVAKRKMKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.